molecular formula C14H17F2NO5 B1294197 N-Boc-2,3-difluoro-D-tyrosine CAS No. 1213956-33-2

N-Boc-2,3-difluoro-D-tyrosine

Cat. No.: B1294197
CAS No.: 1213956-33-2
M. Wt: 317.28 g/mol
InChI Key: AQIWKONTLIVVTR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-2,3-difluoro-D-tyrosine: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 2 and 3 positions of the tyrosine aromatic ring. This compound is used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2,3-difluoro-D-tyrosine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-Boc-2,3-difluoro-D-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with new functional groups introduced at the 2 and 3 positions of the aromatic ring.

    Deprotection Reactions: Free 2,3-difluoro-D-tyrosine.

    Coupling Reactions: Peptides containing this compound as a residue.

Scientific Research Applications

N-Boc-2,3-difluoro-D-tyrosine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Boc-2,3-difluoro-D-tyrosine is primarily related to its ability to interact with biological molecules. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and specificity for molecular targets. This can lead to the modulation of enzyme activity, protein-protein interactions, and other biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    N-Boc-2,3-difluoro-L-tyrosine: The L-enantiomer of the compound, which may have different biological activities and properties.

    N-Boc-3,5-difluoro-D-tyrosine: A similar compound with fluorine atoms at the 3 and 5 positions of the aromatic ring.

    N-Boc-2,6-difluoro-D-tyrosine: Another variant with fluorine atoms at the 2 and 6 positions.

Comparison: N-Boc-2,3-difluoro-D-tyrosine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinities, and biological activities, making it a valuable tool for specific research applications .

Properties

IUPAC Name

(2R)-3-(2,3-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIWKONTLIVVTR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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